molecular formula C16H26N4 B11802305 1-(3-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

1-(3-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Cat. No.: B11802305
M. Wt: 274.40 g/mol
InChI Key: BLNBEPWRWBDJKX-UHFFFAOYSA-N
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Description

1-(3-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common route includes the alkylation of pyridine with ethylpyrrolidine, followed by the introduction of a piperazine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

1-(3-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of an ethyl group.

    2-(Pyridin-2-yl)pyrrolide: Contains a pyridine and pyrrolidine ring but lacks the piperazine moiety.

Uniqueness

1-(3-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to the combination of its three-ring structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

1-[3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]-4-methylpiperazine

InChI

InChI=1S/C16H26N4/c1-3-19-9-5-7-15(19)14-6-4-8-17-16(14)20-12-10-18(2)11-13-20/h4,6,8,15H,3,5,7,9-13H2,1-2H3

InChI Key

BLNBEPWRWBDJKX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=CC=C2)N3CCN(CC3)C

Origin of Product

United States

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